BDH succinate salt
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Description
BDH succinate salt is a useful research compound. Its molecular formula is C50H70N4O10 and its molecular weight is 502.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of BDH succinate salt is β-Hydroxybutyrate dehydrogenase (BDH) . BDH is an enzyme that plays a crucial role in the metabolism of β-Hydroxybutyrate (βOHB), a ketone body .
Mode of Action
This compound interacts with its target, BDH, to facilitate the metabolism of βOHB . The metabolism of βOHB by BDH produces NADH inside the mitochondria, while the second step of its metabolism catalyzed by SCOT (succinyl-CoA: 3-oxoacid-CoA transferase) produces succinate .
Biochemical Pathways
The action of this compound affects the ketone body metabolism pathway . In this pathway, βOHB is oxidized as a brain fuel. Although its contribution to energy metabolism in the healthy brain is minimal, it is an interesting metabolite with direct and collateral effects .
Pharmacokinetics
It is known that βohb, the molecule that this compound helps metabolize, is synthesized in the liver from the oxidation of fatty acids or catabolism of amino acids . It is then metabolized in the mitochondria of all brain cell types, although uptake across the blood-brain barrier is a metabolic control point .
Result of Action
The action of this compound leads to the production of NADH and succinate in the mitochondria . βOHB can alter the NAD+/NADH and Q/QH2 couples and reduce the production of mitochondrial reactive oxygen species . It can also directly interact as a signaling molecule, influencing the opening of K+ channels and regulation of Ca2+ channels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the availability of βOHB in the brain, which this compound helps metabolize, is controlled by the blood-brain barrier . Therefore, factors that affect the permeability of the blood-brain barrier could potentially influence the action of this compound.
Properties
IUPAC Name |
butanedioic acid;tert-butyl N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C23H32N2O3.C4H6O4/c2*1-23(2,3)28-22(27)25-19(14-17-10-6-4-7-11-17)16-21(26)20(24)15-18-12-8-5-9-13-18;5-3(6)1-2-4(7)8/h2*4-13,19-21,26H,14-16,24H2,1-3H3,(H,25,27);1-2H2,(H,5,6)(H,7,8)/t2*19-,20-,21-;/m00./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGICBLJBHDBSG-VVQWQMBKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O.CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O.C(CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N)O.CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N)O.C(CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H70N4O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183388-64-9 |
Source
|
Record name | 5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane hemisuccinate, (2S,3S,5S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183388649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, compd. with 1,1-dimethylethyl [(1S,3S,4S)-4-amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamate (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.026 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-TERT-BUTYLOXYCARBONYLAMINO-2-AMINO-3-HYDROXY-1,6-DIPHENYLHEXANE HEMISUCCINATE, (2S,3S,5S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W07J0Z39C9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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